molecular formula C14H17NO3 B7792540 1-(3-Phenylpropanoyl)proline

1-(3-Phenylpropanoyl)proline

Cat. No.: B7792540
M. Wt: 247.29 g/mol
InChI Key: YQFFDJLZZJRSFG-UHFFFAOYSA-N
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Description

1-(3-Phenylpropanoyl)proline is a chemical compound with the molecular formula C14H17NO3. It is characterized by the presence of a phenyl group attached to a propanoyl group, which is further linked to a proline moiety. This compound is notable for its unique structural features, including a five-membered pyrrolidine ring and a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropanoyl)proline can be synthesized through various methods. One common approach involves the catalytic reaction of benzaldehyde and acetophenone under the action of dibenzylamine trifluoroacetate and a catalyst such as L-proline or D-proline. This reaction yields 3-hydroxy-1,3-diphenyl-1-acetone, which is then subjected to a Huang Minlon reduction reaction to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropanoyl)proline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Phenylpropanoyl)proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropanoyl)proline involves its interaction with specific molecular targets. The compound can influence protein folding and conformation through proline isomerization, which affects various biological pathways. This isomerization process can regulate protein functions and cellular responses, including cell cycle regulation and DNA damage repair .

Comparison with Similar Compounds

  • 1-(3-Phenylpropanoyl)-L-prolinamide
  • N-(4-carbamimidoylbenzyl)-1-(3-phenylpropanoyl)-L-prolinamide
  • 3-Substituted Prolines

Uniqueness: 1-(3-Phenylpropanoyl)proline stands out due to its specific structural features, such as the combination of a phenyl group and a proline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(3-phenylpropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(9-8-11-5-2-1-3-6-11)15-10-4-7-12(15)14(17)18/h1-3,5-6,12H,4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFFDJLZZJRSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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